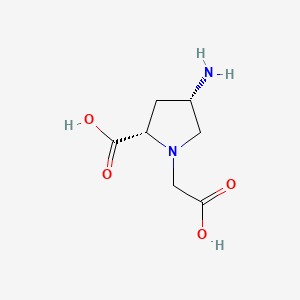
(2S,4S)-4-Amino-1-(carboxymethyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-4-Amino-1-(carboxymethyl)pyrrolidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Amino-1-(carboxymethyl)pyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to guide the formation of the desired stereoisomer. The reaction conditions often include controlled temperatures, pH levels, and the use of solvents that favor the formation of the (2S,4S) configuration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-4-Amino-1-(carboxymethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions can vary widely depending on the desired outcome but often include controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, including new amino acid derivatives or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
(2S,4S)-4-Amino-1-(carboxymethyl)pyrrolidine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (2S,4S)-4-Amino-1-(carboxymethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity or function of the target molecules, resulting in various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
(2S,4S)-4-Amino-1-(carboxymethyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
2-Aminothiazoles: These compounds also have significant biological activities and are used in drug development.
1-Boc-4-AP: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
The uniqueness of this compound lies in its specific stereochemistry and the resulting biological activities, which can differ significantly from those of its analogs.
Eigenschaften
Molekularformel |
C7H12N2O4 |
|---|---|
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
(2S,4S)-4-amino-1-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H12N2O4/c8-4-1-5(7(12)13)9(2-4)3-6(10)11/h4-5H,1-3,8H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1 |
InChI-Schlüssel |
DQKMXMVIFJPIEE-WHFBIAKZSA-N |
Isomerische SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)CC(=O)O)N |
Kanonische SMILES |
C1C(CN(C1C(=O)O)CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-2-[(R)-Oxiranyl]-1,2-ethanediol](/img/structure/B12561602.png)

![2-[5-(3-Chlorophenyl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]pyridine](/img/structure/B12561622.png)
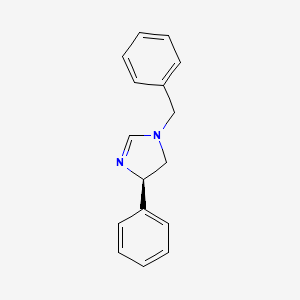
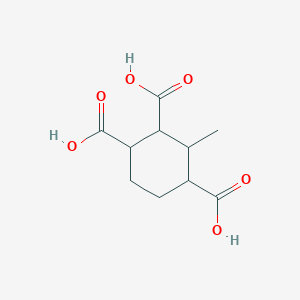
![Dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B12561650.png)

![2,4,8,10-Tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione](/img/structure/B12561679.png)
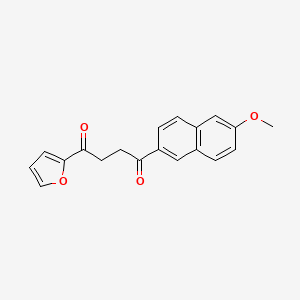
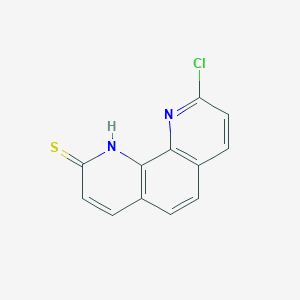
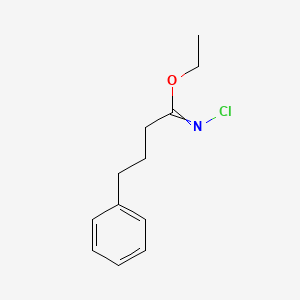
![Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate](/img/structure/B12561698.png)
silane](/img/structure/B12561705.png)
![Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]](/img/structure/B12561712.png)
